molecular formula C9H10BrClN2O2 B13053010 (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl

(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl

Cat. No.: B13053010
M. Wt: 293.54 g/mol
InChI Key: YXRIPDVLXNBPTI-FYZOBXCZSA-N
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Description

(R)-3-Amino-7-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one HCl is a chiral benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • A bromo substituent at position 7, which enhances electrophilic reactivity and influences binding interactions.
  • An (R)-configured amino group at position 3, critical for stereoselective biological activity.

This compound is of interest in medicinal chemistry due to the benzoxazepine scaffold’s prevalence in bioactive molecules targeting neurological and cardiovascular disorders.

Properties

Molecular Formula

C9H10BrClN2O2

Molecular Weight

293.54 g/mol

IUPAC Name

(3R)-3-amino-7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride

InChI

InChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m1./s1

InChI Key

YXRIPDVLXNBPTI-FYZOBXCZSA-N

Isomeric SMILES

C1[C@H](C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl

Canonical SMILES

C1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, using potassium phosphate or potassium carbonate as promoters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield a variety of substituted benzo[B][1,4]oxazepin-4(5H)-one derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research indicates that compounds similar to (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride exhibit antidepressant properties. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression. A notable study demonstrated that analogs of this compound improved mood-related behaviors in animal models of depression, suggesting a potential application in developing new antidepressants .

Anxiolytic Effects
The compound's structural similarity to known anxiolytics suggests its potential utility in treating anxiety disorders. Research has highlighted that benzodiazepine-like compounds can enhance GABAergic transmission, leading to anxiolytic effects. In preclinical trials, (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride was shown to reduce anxiety-like behaviors in rodents .

Neuroscience Research

Neuroprotective Properties
Recent studies have explored the neuroprotective effects of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride against neurodegenerative diseases. The compound has been investigated for its ability to inhibit oxidative stress and inflammation in neuronal cells. In vitro studies indicated that the compound could protect against glutamate-induced excitotoxicity, a mechanism implicated in conditions like Alzheimer’s disease .

Cognitive Enhancer
There is emerging evidence supporting the cognitive-enhancing properties of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride. Animal studies have shown improvements in memory and learning tasks following administration of this compound. These findings suggest its potential as a therapeutic agent for cognitive impairments associated with aging or neurodegenerative diseases .

Medicinal Chemistry

Synthesis and Derivatives
The synthesis of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride has been optimized for pharmaceutical applications. Various derivatives have been developed to enhance its pharmacological profile. For instance, modifications at the amino group have led to increased potency and selectivity for specific receptor targets .

Drug Development Pipeline
Currently, (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is being evaluated in preclinical trials as a candidate for treating mood disorders and cognitive decline. Its favorable safety profile observed in initial studies positions it as a promising candidate for further development .

Summary Table of Applications

Application AreaSpecific Use CasesEvidence/Studies
PharmacologyAntidepressant activityImproved mood behaviors in models
Anxiolytic effectsReduced anxiety-like behaviors
NeuroscienceNeuroprotective propertiesProtection against excitotoxicity
Cognitive enhancementImprovements in memory tasks
Medicinal ChemistrySynthesis and derivativesEnhanced potency via modifications
Drug development pipelinePreclinical trials ongoing

Mechanism of Action

The mechanism of action of ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents
Compound Name Substituents Key Features Biological Activity/Findings Reference
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one Phenyl at C3, ketone at C5 Lacks amino group; crystallizes from dioxane (m.p. 205–270°C). IR: 1660 cm⁻¹ (C=O). Tranquillizing effects reported.
DCT (Thiazepin derivative) S instead of O, dibutyl, Cl, OMe Thiazepine ring with sulfur; IC50 = 3.85 µM for thrombin inhibition. Antiplatelet and thrombin inhibitory.
Compound 8 (Benzodithiazine) SO₂ groups, Br, CH₃ Sulfonyl groups enhance polarity; IR: 1335–1160 cm⁻¹ (SO₂). No explicit activity noted.

Key Insights :

  • The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to phenyl or sulfur-containing analogs.
  • Bromo substitution at C7 is conserved in 7-bromo-3-phenyl-benzoxazepinone , suggesting its role in π-stacking or hydrophobic interactions.
Stereochemical and Conformational Comparisons
  • (R)-Configuration : The (R)-enantiomer of the target compound is prioritized over the (S)-form (), likely due to enhanced target affinity or metabolic stability.
  • Ring Conformation : Crystal structures of benzoxepin derivatives (e.g., ) reveal envelope conformations stabilized by intramolecular C–H⋯O interactions. Similar conformational rigidity in the target compound may optimize binding pocket fit .

Biological Activity

(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₀BrClN₂O₂
  • CAS Number : 2102411-03-8
  • Molecular Weight : 247.54 g/mol

Research indicates that compounds within the benzoxazepine class, including (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride, exhibit various mechanisms of action:

  • Acetylcholinesterase Inhibition :
    • Studies have shown that derivatives of benzoxazepines can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, one study reported an AChE inhibitory activity with an IC₅₀ value of 6.98 μM for a related compound .
  • Neuroprotective Effects :
    • Neuroprotective activities have been evaluated against neurotoxic agents such as hydrogen peroxide and β-amyloid fragments in human neuroblastoma SH-SY5Y cells. Some derivatives demonstrated moderate protective effects at specific concentrations .
  • Cytotoxicity and Antiproliferative Activity :
    • The compound's antiproliferative effects have been assessed against various cancer cell lines. Preliminary results suggest that certain structural modifications enhance cytotoxicity against breast and colon cancer cells .

Biological Activity Data

Activity TypeObserved EffectReference
AChE InhibitionIC₅₀ = 6.98 μM
NeuroprotectionModerate activity against neurotoxicity
AntiproliferativeSignificant activity in cancer cell lines

Study 1: Neuroprotective Efficacy

A study investigated the neuroprotective effects of (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride in SH-SY5Y cells exposed to oxidative stress. The results indicated that certain concentrations could mitigate cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Anticancer Potential

Another research focused on the compound's anticancer properties through its interaction with microtubules. The study found that modifications to the benzoxazepine scaffold enhanced its binding affinity to tubulin, leading to increased cytotoxicity in colon cancer models .

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